N3-Allyluridine

描述

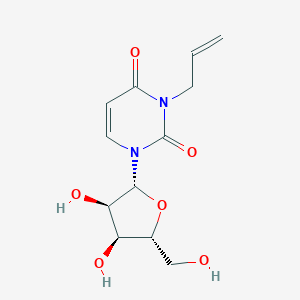

Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLZLBIWJOGXLK-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146158 | |

| Record name | N(3)-Allyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103951-13-9 | |

| Record name | N(3)-Allyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103951139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(3)-Allyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N3-Allyluridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Allyluridine is a synthetic derivative of the naturally occurring nucleoside, uridine (B1682114). Research into N3-substituted uridine analogs has unveiled a class of compounds with significant pharmacological activity, particularly demonstrating depressant effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and a summary of the current understanding of its mechanism of action.

Discovery and Background

The exploration of N3-substituted pyrimidine (B1678525) nucleosides has been a focused area of research aimed at developing novel therapeutic agents with effects on the central nervous system. The parent compound, uridine, is known to be involved in sleep regulation, leading investigators to hypothesize that modifications to its structure could yield compounds with enhanced or altered pharmacological profiles.

The synthesis and initial pharmacological evaluation of this compound and related compounds were first described in the mid-1980s. These studies were designed to investigate the structure-activity relationships of N3-substituted uridine derivatives. Early research demonstrated that the introduction of an allyl group at the N3 position of the uridine scaffold resulted in a compound with more potent CNS depressant effects compared to uridine itself.

Synthesis of this compound

The synthesis of this compound is achieved through the alkylation of uridine. A general synthetic scheme is provided below.

Experimental Protocol: Synthesis of this compound

-

Materials: Uridine, Allyl bromide, Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc), Hexane (B92381), Silica (B1680970) gel.

-

Procedure:

-

To a solution of uridine (1 mmol) in anhydrous DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Allyl bromide (1.2 mmol) is added dropwise to the suspension, and the reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

-

The structure of the final product is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

-

Biological Activity and Mechanism of Action

This compound has been shown to exert depressant effects on the central nervous system. In vivo studies in murine models have been instrumental in characterizing its pharmacological profile.

Central Nervous System Depressant Effects

Initial studies focused on the effects of this compound on sleep and motor coordination. The key findings from these preclinical evaluations are summarized below.

Experimental Protocol: Evaluation of CNS Depressant Effects in Mice

-

Animals: Male ddY mice weighing 20-25 g were used for all experiments.

-

Drug Administration: this compound was dissolved in saline and administered via intracerebroventricular (i.c.v.) injection.

-

Pentobarbital-Induced Sleep Test:

-

Mice were administered this compound (0.9 mg/mouse, i.c.v.).

-

30 minutes later, pentobarbital (B6593769) (40 mg/kg, i.p.) was administered.

-

The duration of sleep (loss of righting reflex) was recorded.

-

-

Diazepam-Induced Motor Incoordination (Rotarod Test):

-

Mice were trained to remain on a rotarod rotating at 10 rpm for at least 3 minutes.

-

This compound (0.9 mg/mouse, i.c.v.) was administered.

-

30 minutes later, diazepam (1 mg/kg, i.p.) was administered.

-

The time the mice remained on the rotarod was measured at 15, 30, 60, and 120 minutes post-diazepam administration.

-

-

Spontaneous Activity Test:

-

Mice were placed in an activity cage, and their spontaneous locomotor activity was measured for 30 minutes.

-

This compound (0.9 mg/mouse, i.c.v.) was administered, and locomotor activity was recorded for the subsequent 60 minutes.

-

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pharmacological evaluation of this compound in mice.

| Pharmacological Test | Compound | Dose | Effect | Reference |

| Pentobarbital-Induced Sleep | This compound | 0.9 mg/mouse, i.c.v. | Potentiation of sleep duration | [1] |

| Pentobarbital-Induced Sleep | Uridine | 0.9 mg/mouse, i.c.v. | Potentiation of sleep duration | [1] |

| Diazepam-Induced Motor Incoordination | This compound | 0.9 mg/mouse, i.c.v. | Synergistic effect with diazepam | [1] |

| Spontaneous Activity | This compound | 0.9 mg/mouse, i.c.v. | Decrease in spontaneous activity | [1] |

Note: Specific quantitative values for the potentiation of sleep and the degree of motor incoordination are detailed in the original research articles.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that its CNS depressant effects are more direct than those of its parent compound, uridine.[1] While uridine is thought to exert its effects through a putative "uridine receptor" in the brain, the N3-allyl substitution may alter the compound's affinity or efficacy at this or other related receptors.[2] Further research is required to fully understand the molecular targets of this compound. The lack of affinity for benzodiazepine, GABA, 5-HT, or adenosine (B11128) receptors by other N3-substituted uridines suggests a potentially novel mechanism of action.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound.

Caption: Workflow for this compound synthesis and evaluation.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the proposed existence of a uridine receptor.

Caption: Hypothetical signaling pathway for this compound.

Future Directions

The discovery of this compound and its CNS depressant effects opens several avenues for future research. Key areas of interest include:

-

Elucidation of the Molecular Target: Identifying and characterizing the specific receptor(s) with which this compound interacts is crucial for understanding its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Further modification of the uridine scaffold could lead to the development of more potent and selective compounds.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties of this compound.

-

Therapeutic Potential: Investigating the potential of this compound and related compounds for the treatment of sleep disorders, anxiety, or epilepsy is a logical next step.

Conclusion

This compound is a noteworthy N3-substituted uridine derivative that exhibits significant depressant effects on the central nervous system. Its discovery has contributed to the understanding of the pharmacological importance of the N3 position of the pyrimidine nucleoside scaffold. While further research is needed to fully elucidate its mechanism of action and therapeutic potential, this compound serves as a valuable pharmacological tool and a promising lead compound for the development of novel CNS-active agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

N3-Allyluridine: A Technical Guide to a Novel Bioorthogonal Handle for RNA Labeling and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action, experimental protocols, and potential applications of N3-allyluridine as a bioorthogonal chemical reporter for RNA. By combining principles of metabolic labeling with a unique chemical handle, this compound offers a versatile tool for studying RNA synthesis, dynamics, and function. This document provides a comprehensive overview of the proposed workflow, from the synthesis of the nucleoside analog to its incorporation into RNA and subsequent detection.

Introduction: The Need for Novel RNA Labeling Strategies

The study of RNA dynamics is crucial for understanding gene regulation, cellular processes, and the development of RNA-based therapeutics. Metabolic labeling of nascent RNA with modified nucleosides has become a cornerstone of transcriptomics research. While several analogs are widely used, the development of new chemical reporters with unique bioorthogonal reactivity can expand the toolkit for RNA biologists. This compound is a promising candidate, offering an alternative to commonly used azide (B81097) and alkyne functionalities. The allyl group provides a unique reactive handle that can be manipulated with high specificity, enabling novel approaches for RNA isolation, visualization, and sequencing.

The Core Mechanism: From Incorporation to Detection

The utility of this compound as an RNA label is based on a multi-step process that begins with its metabolic assimilation and culminates in its specific detection.

Metabolic Incorporation of this compound into Nascent RNA

This compound is designed to be recognized by the cellular nucleotide salvage pathway. Once introduced to cells, it is anticipated to be phosphorylated by nucleoside kinases to its triphosphate form, this compound triphosphate (N3-allyl-UTP). This modified nucleotide is then utilized by cellular RNA polymerases as a substrate in place of the natural uridine (B1682114) triphosphate (UTP) during transcription, leading to the incorporation of this compound into newly synthesized RNA molecules.

N3-Allyluridine: A Bioorthogonal Chemical Reporter for Probing RNA Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling RNA Dynamics with Bioorthogonal Chemistry

The intricate dance of RNA within a cell—its synthesis, processing, transport, and decay—governs the very essence of gene expression. To understand these dynamic processes, researchers require tools that can track RNA molecules in their native environment without perturbing the delicate cellular machinery. Bioorthogonal chemistry offers a powerful solution by introducing chemical reporters into biomolecules that can be selectively tagged with probes.[1][2] N3-Allyluridine emerges as a promising bioorthogonal chemical reporter for RNA, enabling its metabolic labeling and subsequent visualization and analysis.

This technical guide provides a comprehensive overview of this compound, from its synthesis and metabolic incorporation into RNA to its bioorthogonal reactions and downstream applications. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tool in their investigations of RNA biology.

Synthesis of this compound

General Reaction Scheme:

Purification of the final product would typically involve chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Metabolic Labeling of RNA with this compound

Principle of Metabolic Incorporation

This compound is a nucleoside analog that can be taken up by cells and incorporated into newly synthesized RNA transcripts. This process relies on the cell's own nucleotide salvage pathway. Once inside the cell, this compound is phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (N3-AUTP). RNA polymerases then recognize N3-AUTP as an analog of uridine triphosphate (UTP) and incorporate it into elongating RNA chains. This results in the "tagging" of nascent RNA with the bioorthogonal allyl group.

Quantitative Data

| Parameter | Value (for related analogs) | Cell Line | Reference |

| Labeling Efficiency | ~1% substitution (for 2'AzUd) | HEK293T | [3] |

| Cytotoxicity (IC50) | >500 µM (for a4C) | HEK293T | [2] |

Table 1: Quantitative Data for Related Nucleoside Analogs. Note: These values are for related compounds and should be used as a guideline. Optimal conditions for this compound must be determined experimentally.

Experimental Protocol: Metabolic Labeling of RNA

The following is a general protocol for the metabolic labeling of RNA in mammalian cells, which should be optimized for this compound.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol-based)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to reach approximately 70-80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. A starting concentration in the range of 100 µM to 1 mM can be tested.

-

Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a desired period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the RNA species of interest and the desired labeling density.

-

Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and proceed with total RNA isolation using a standard protocol, such as a TRIzol-based method.[4]

-

RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity using gel electrophoresis.

Bioorthogonal Reactions of this compound-Labeled RNA

The allyl group incorporated into the RNA serves as a bioorthogonal handle for subsequent chemical reactions. The most prominent reaction for allyl groups in a bioorthogonal context is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines.

Tetrazine Ligation

Principle: The IEDDA reaction between the allyl group (dienophile) and an electron-deficient tetrazine (diene) is a rapid and highly specific bioorthogonal ligation.[5][6] This reaction proceeds without the need for a catalyst and forms a stable covalent bond, making it ideal for labeling biomolecules in complex biological environments. The reaction rate can be tuned by modifying the substituents on the tetrazine ring.[6]

Quantitative Data: While specific kinetic data for this compound is unavailable, the reaction of a similar S-allyl handle with various tetrazines has been studied. The second-order rate constants are in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹, which are comparable to some strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5]

| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Pyridyl-Tetrazine (Py-Tz) | 2.05 x 10⁻³ | [5] |

| Benzylamine-Tetrazine (BnNH₂-Tz) | 0.54 x 10⁻³ | [5] |

| Tetrazine-Rhodamine | 0.34 x 10⁻³ | [5] |

| Tetrazine-Cy3 | 0.26 x 10⁻³ | [5] |

Table 2: Kinetic Rate Constants for the Reaction of an S-Allyl Handle with Tetrazines. Note: These values are for a related S-allyl cysteine and should be considered as an estimation for the reactivity of the allyl group on this compound.

Experimental Protocol: Tetrazine Ligation of Labeled RNA

This protocol describes the labeling of this compound-containing RNA with a tetrazine-conjugated fluorophore.

Materials:

-

This compound-labeled total RNA

-

Tetrazine-fluorophore conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Nuclease-free water

Procedure:

-

Prepare RNA Solution: Dissolve the this compound-labeled RNA in the reaction buffer to a desired concentration (e.g., 1-10 µM).

-

Prepare Tetrazine-Fluorophore Solution: Prepare a stock solution of the tetrazine-fluorophore in a compatible solvent (e.g., DMSO).

-

Ligation Reaction: Add the tetrazine-fluorophore to the RNA solution. The final concentration of the tetrazine probe should be in excess (e.g., 10-100 fold molar excess) to ensure complete labeling.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purification of Labeled RNA: Remove the excess unreacted tetrazine-fluorophore by methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or using RNA purification kits.[4]

Downstream Applications and Analysis

Fluorescence Imaging

Labeled RNA can be visualized within cells using fluorescence microscopy to study its localization and dynamics.

Experimental Protocol: Fluorescence Imaging of Labeled RNA

Materials:

-

Cells grown on coverslips and labeled with this compound

-

Tetrazine-fluorophore conjugate (cell-permeable)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS)

-

Mounting medium with DAPI

Procedure:

-

Metabolic Labeling: Label cells with this compound as described in section 3.3.

-

Tetrazine Ligation in Live Cells (Optional): If using a cell-permeable tetrazine-fluorophore, incubate the live cells with the probe in culture medium for a designated time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Tetrazine Ligation in Fixed Cells: If not performed in live cells, incubate the fixed and permeabilized cells with the tetrazine-fluorophore in PBS for 1 hour at room temperature.

-

Washing: Wash the cells extensively with PBS to remove unbound fluorophore.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets.

Mass Spectrometry Analysis

Mass spectrometry can be used to confirm the incorporation of this compound into RNA and to quantify the labeling efficiency.

Experimental Protocol: Mass Spectrometry Analysis of Labeled RNA

Materials:

-

This compound-labeled RNA

-

Nuclease P1

-

Bacterial alkaline phosphatase (BAP)

-

LC-MS/MS system

Procedure:

-

RNA Digestion: Digest the labeled RNA to single nucleosides by sequential treatment with Nuclease P1 and BAP.[2]

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify this compound by monitoring its specific mass transition and comparing it to a standard curve of the pure compound. The labeling efficiency can be calculated as the ratio of this compound to endogenous uridine.

Next-Generation Sequencing

This compound labeling can potentially be coupled with next-generation sequencing techniques, similar to SLAM-seq which uses 4-thiouridine, to study RNA dynamics at a transcriptome-wide level. The allyl group would require a chemical modification that induces mutations during reverse transcription to be identifiable in sequencing data.

Conclusion

This compound presents a valuable addition to the bioorthogonal chemistry toolbox for studying RNA. Its metabolic incorporation into nascent RNA provides a means to introduce a versatile allyl handle for subsequent bioorthogonal ligation. While further characterization of its labeling efficiency, cytotoxicity, and reaction kinetics is needed, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this compound in their investigations of the dynamic world of RNA. The ability to specifically label and track RNA in its native cellular context holds immense promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. A Minimal, Unstrained S‐Allyl Handle for Pre‐Targeting Diels–Alder Bioorthogonal Labeling in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

N3-Substituted Pyrimidine Nucleosides: A Technical Overview of Toxicity and Effects on Cell Viability

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Chemical modification of the nucleobase or the sugar moiety can dramatically alter the biological activity, selectivity, and toxicity of these compounds. Substitution at the N3 position of the pyrimidine (B1678525) ring of uridine (B1682114) and related nucleosides has been explored to generate compounds with a range of biological properties. While research into N3-Allyluridine specifically is limited, studies on other N3-substituted derivatives provide valuable insights into their potential cytotoxic effects and impact on cell viability. This document summarizes the available quantitative data, outlines common experimental protocols for assessing cytotoxicity, and illustrates relevant cellular pathways.

Quantitative Data on Cytotoxicity

The cytotoxic effects of several N3-substituted pyrimidine derivatives have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

| Compound Class/Derivative | Cell Line | IC50 Value / % Cytotoxicity | Reference |

| Diphenylmethylated pyrimidine nucleosides | Not specified | Strong cytotoxic effects down to 1 µg/mL | [1] |

| Substituted Pyrimidine Derivative 7 | Mouse fibroblast 3T3 | 27.038 ± 0.26 µM | [2] |

| Substituted Pyrimidine Derivative 20 | Mouse fibroblast 3T3 | 22.4 ± 0.76 µM | [2] |

| N3-dodecylene-bis-quinoline Re(CO)3 thymidine (B127349) complex | A549 (Human lung carcinoma) | 3.4 ± 1.6 µM | [3] |

| 2′,3′-di-oxo-cinnamoyl-5′-oxo-palmitoyluridine | Ehrlich Ascites Carcinoma (EAC) cells | 23.22% cytotoxicity at 500 µg/mL | [4] |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivative 4 | MCF-7 (Human breast adenocarcinoma) | 0.57 µM | [5] |

| Pyrido[2,3-d]pyrimidine Derivative 4 | HepG2 (Human liver carcinoma) | 1.13 µM | [5] |

| Pyrido[2,3-d]pyrimidine Derivative 11 | MCF-7 (Human breast adenocarcinoma) | 1.31 µM | [5] |

| Pyrido[2,3-d]pyrimidine Derivative 11 | HepG2 (Human liver carcinoma) | 0.99 µM | [5] |

Experimental Protocols

The assessment of cytotoxicity and effects on cell viability is fundamental in drug discovery. The following is a representative protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (e.g., N3-substituted uridine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Visualization of Pathways and Workflows

Generalized Apoptotic Signaling Pathway

Many cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a simplified, generic apoptotic pathway that can be triggered by cellular stress, such as that induced by a cytotoxic agent.

Caption: A simplified diagram of a potential apoptotic pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in a typical in vitro cytotoxicity experiment.

Caption: A standard workflow for in vitro cytotoxicity testing.

Conclusion

While specific data on this compound is lacking, the broader class of N3-substituted pyrimidine nucleosides has demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines. The presented data and protocols offer a foundational understanding for researchers and drug development professionals interested in this chemical space. Further investigation into the specific mechanisms of action, structure-activity relationships, and toxicological profiles of N3-allyl derivatives is warranted to fully elucidate their therapeutic potential. It is imperative that any future studies on this compound include comprehensive cytotoxicity and cell viability assessments to characterize its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, cytotoxicity and cellular uptake studies of N3 functionalized Re(CO)3 thymidine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early studies and seminal papers on N3-Allyluridine

An In-depth Technical Guide to the Early Studies and Seminal Papers on N3-Allyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside, uridine (B1682114). Early research into N3-substituted pyrimidine (B1678525) nucleosides explored their potential pharmacological activities, including effects on the central nervous system (CNS) and antinociceptive properties. This technical guide provides a comprehensive overview of the foundational studies on this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and postulated signaling pathways based on the available literature.

Core Findings from Early Studies

Initial investigations into N3-substituted uridine derivatives revealed that modifications at the N3 position of the pyrimidine ring could significantly influence their biological activity. These studies, primarily conducted in murine models, laid the groundwork for understanding the structure-activity relationships of this class of compounds.

Central Nervous System (CNS) Depressant Activity

Seminal work by Kimura et al. explored the CNS depressant effects of a series of N3-substituted deoxyuridine derivatives, including N3-allyl-deoxyuridine. The primary endpoint for this activity was the potentiation of pentobarbital-induced sleep in mice.

Table 1: CNS Depressant Effects of N3-Allyl-deoxyuridine in Mice

| Compound | Dose (µmol/mouse, i.c.v.) | Effect on Pentobarbital-Induced Sleep | Reference |

| N3-Allyl-deoxyuridine | Not specified in abstract | Significantly prolonged sleeping time | [1] |

Note: The precise quantitative data for the prolongation of sleeping time is contained within the full text of the cited reference.

Antinociceptive Effects

A comprehensive study by Shimizu et al. synthesized and evaluated seventy-eight N3-substituted pyrimidine nucleosides for their antinociceptive effects.[2][3] While the study provides detailed structure-activity relationships, the specific activity of this compound is not detailed in the available abstracts. The primary assay used was the hot-plate test in mice.

Experimental Protocols

The following sections detail the methodologies employed in the seminal studies on this compound and its analogs.

Synthesis of this compound

The synthesis of this compound and its analogs generally follows a standard procedure for the N3-alkylation of uridine or its derivatives.

General Protocol for N3-Allylation of Uridine:

-

Protection of Ribose Hydroxyls: To ensure selective alkylation at the N3 position, the 2' and 3' hydroxyl groups of the ribose moiety are typically protected. A common method is the formation of a 2',3'-O-isopropylidene acetal.

-

N3-Alkylation: The protected uridine is treated with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Diagram 1: General Synthesis Workflow for this compound

A generalized workflow for the synthesis of this compound.

In Vivo Pharmacological Assays

Pentobarbital-Induced Sleep Prolongation (CNS Depressant Activity): [1]

-

Animals: Male mice are used for the study.

-

Drug Administration: N3-Allyl-deoxyuridine is administered via intracerebroventricular (i.c.v.) injection.

-

Pentobarbital (B6593769) Injection: A standard dose of pentobarbital is administered to induce sleep.

-

Measurement: The duration of sleep (loss of righting reflex) is recorded and compared between the control group (vehicle) and the group treated with the test compound.

Hot-Plate Test (Antinociceptive Activity): [2][3]

-

Animals: Male mice are used.

-

Apparatus: A hot plate maintained at a constant temperature is used.

-

Procedure: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

Drug Administration: The test compound is administered (typically i.c.v.), and the latency is measured at various time points after administration.

-

Data Analysis: The percentage of antinociceptive effect is calculated based on the increase in latency compared to a baseline or control group.

Postulated Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its CNS depressant and potential antinociceptive effects have not been elucidated in early studies. However, based on the observed pharmacological effects of N3-substituted uridine derivatives, a potential interaction with central nervous system receptors can be hypothesized.

The CNS depressant effects, such as the potentiation of pentobarbital-induced sleep, suggest a possible modulation of inhibitory neurotransmission. One plausible hypothesis is an interaction with the GABAergic system, as GABA is the primary inhibitory neurotransmitter in the CNS. N3-substituted uridines might act as positive allosteric modulators of GABA-A receptors, similar to benzodiazepines and barbiturates, thereby enhancing the inhibitory effect of GABA.

The antinociceptive properties could also be linked to the modulation of neurotransmitter systems involved in pain perception, such as the opioid or serotonergic systems. However, without direct experimental evidence, this remains speculative.

Diagram 2: Hypothesized Signaling Pathway for CNS Depressant Effects

References

Methodological & Application

Application Notes and Protocols for N3-Allyluridine Labeling in Nascent RNA Sequencing

Introduction

The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with modified nucleosides, coupled with next-generation sequencing, has emerged as a powerful tool for genome-wide analysis of transcription dynamics. While various modified nucleosides can be employed, this document details a comprehensive protocol for the use of alkyne-modified uridine (B1682114) analogs, such as 5-ethynyluridine (B57126) (EU), for labeling nascent RNA. This method is analogous in principle to labeling with other modified uridines like N3-Allyluridine, relying on the bioorthogonal "click" chemistry for the subsequent detection and enrichment of labeled RNA molecules.

This application note provides researchers, scientists, and drug development professionals with a detailed protocol for labeling nascent RNA in cell culture, enriching the labeled RNA, and preparing it for sequencing. The methodology is based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[1][2]

Principle of the Method

The workflow begins with the introduction of a uridine analog, in this case, 5-ethynyluridine (EU), to cultured cells. EU is readily taken up by the cells and incorporated into newly transcribed RNA by RNA polymerases.[1] The alkyne group in the EU molecule serves as a bioorthogonal handle. Following RNA isolation, the alkyne-tagged nascent RNA is specifically and covalently attached to an azide-containing reporter molecule, such as biotin-azide, through a CuAAC click reaction.[2] This biotinylation allows for the selective enrichment of the nascent RNA from the total RNA pool using streptavidin-coated magnetic beads. The enriched nascent RNA can then be used for downstream applications, most notably the preparation of libraries for next-generation sequencing.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling, enrichment, and preparation of nascent RNA for sequencing.

Part 1: Metabolic Labeling of Nascent RNA in Cell Culture

-

Cell Culture and Plating:

-

Culture cells of interest to approximately 80% confluency in a 10 cm plate. The specific cell line and culture conditions should be optimized for the experimental system.

-

-

Preparation of Labeling Medium:

-

Prepare a stock solution of 5-ethynyluridine (EU) in DMSO.

-

On the day of the experiment, dilute the EU stock solution in pre-warmed complete growth medium to a final concentration of 0.5 mM.[3]

-

-

Labeling of Nascent RNA:

-

Aspirate the existing medium from the cultured cells.

-

Add the prepared EU-containing labeling medium to the cells.[3]

-

Incubate the cells at 37°C for a duration appropriate for the experimental goals (e.g., 40 minutes for short-term labeling).[3] The incubation time can be adjusted to capture different aspects of RNA synthesis and turnover.

-

-

Cell Lysis and RNA Isolation:

-

Following incubation, aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA from the cell lysate following the manufacturer's protocol for the chosen lysis reagent.[4][5] A standard TRIzol-based RNA extraction followed by isopropanol (B130326) precipitation is a common method.[4]

-

Part 2: Biotinylation of EU-labeled RNA via Click Chemistry

-

Preparation of the Click Reaction Cocktail:

-

This reaction should be assembled immediately before use. The following components are typically added in this order:

-

Total RNA (containing EU-labeled nascent RNA)

-

Biotin-azide

-

Copper (II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

-

-

Click Reaction:

-

Incubate the reaction mixture at room temperature for 30 minutes. The click reaction is highly efficient and typically reaches completion within this timeframe.[6]

-

-

Purification of Biotinylated RNA:

-

Following the click reaction, purify the RNA to remove unreacted components. This can be achieved through ethanol (B145695) precipitation.[3] Add glycogen (B147801) as a carrier, ammonium (B1175870) acetate, and chilled 100% ethanol to the reaction mixture.[3]

-

Incubate at -70°C for at least 1 hour to precipitate the RNA.[3]

-

Centrifuge to pellet the RNA, wash with 75% ethanol, and resuspend the purified, biotinylated RNA in RNase-free water.

-

Part 3: Enrichment of Nascent RNA

-

Binding of Biotinylated RNA to Streptavidin Beads:

-

Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

-

Add the purified, biotinylated RNA to the bead suspension.

-

Incubate at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.

-

-

Washing the Beads:

-

After binding, place the tube on a magnetic stand to capture the beads.

-

Aspirate the supernatant, which contains the unlabeled RNA.

-

Wash the beads several times with a high-stringency wash buffer to remove non-specifically bound RNA. Follow with washes in a low-stringency buffer.

-

-

Elution of Nascent RNA:

-

Elute the captured nascent RNA from the beads. This can be done by resuspending the beads in a buffer containing a competing biotin (B1667282) analog or by using a buffer that disrupts the biotin-streptavidin interaction, followed by a brief heat incubation. A common elution method involves using a buffer containing DTT.[4]

-

Collect the eluate, which contains the enriched nascent RNA.

-

Part 4: Preparation for Sequencing

-

RNA Quality Control:

-

Assess the concentration and purity of the enriched nascent RNA using a spectrophotometer (e.g., NanoDrop).

-

Evaluate the integrity of the RNA by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).

-

-

Library Preparation:

-

Proceed with a standard RNA sequencing library preparation protocol suitable for the sequencing platform of choice (e.g., Illumina). This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Data Presentation

The following tables summarize expected quantitative data from a typical nascent RNA labeling and enrichment experiment.

Table 1: RNA Yield and Purity after Initial Isolation

| Sample | Concentration (ng/µL) | A260/A280 | A260/A230 |

| Control (No EU) | 150 - 200 | ~2.0 | ~2.1 |

| EU-Labeled | 150 - 200 | ~2.0 | ~2.1 |

These values are typical for total RNA isolated from cultured cells and indicate high purity.[7]

Table 2: Enriched Nascent RNA Yield and Quality

| Sample | Input Total RNA (µg) | Eluted Nascent RNA (ng) | % Recovery (of total RNA) | RIN (RNA Integrity Number) |

| EU-Labeled | 10 | 50 - 200 | 0.5% - 2% | > 7 |

| Control (No EU) | 10 | < 5 | < 0.05% | N/A |

% Recovery is calculated as (Eluted Nascent RNA / Input Total RNA) * 100. The low recovery in the control demonstrates the specificity of the enrichment.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from cell labeling to data analysis.

Caption: Workflow for nascent RNA sequencing using EU labeling.

Click Chemistry Reaction

This diagram illustrates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: The CuAAC "click" reaction for biotinylating nascent RNA.

References

- 1. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nascent RNA 4sU labelling and enrichment [protocols.io]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Preparation of Mammalian Nascent RNA for Long Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Click Chemistry Reactions with N3-Allyluridine Labeled RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification and labeling of ribonucleic acid (RNA) are pivotal for elucidating its biological functions and for the development of novel RNA-based therapeutics. The introduction of bioorthogonal functional groups into RNA molecules allows for their specific chemical manipulation without interfering with cellular processes. N3-Allyluridine is a modified nucleoside that can be incorporated into RNA, presenting an allyl group as a versatile handle for post-synthetic modifications via click chemistry.

This document provides detailed application notes and experimental protocols for performing click chemistry reactions on this compound labeled RNA. The primary focus is on the photo-initiated thiol-ene reaction, a highly efficient and biocompatible click reaction that proceeds rapidly under mild conditions. These protocols are intended for researchers in molecular biology, chemical biology, and drug development who are interested in RNA labeling, conjugation, and the construction of RNA-based architectures.

Principle of Thiol-Ene Click Chemistry with this compound RNA

The thiol-ene reaction is a radical-mediated addition of a thiol (-SH) to an alkene (-C=C-). In the context of this compound labeled RNA, the allyl group serves as the 'ene' component. When exposed to UV light in the presence of a photoinitiator, a thiyl radical is generated from a thiol-containing molecule. This radical then adds across the double bond of the allyl group on the uridine (B1682114) base, forming a stable thioether linkage. This reaction is highly specific, proceeds with high efficiency, and is orthogonal to most biological functional groups, making it an ideal choice for bioconjugation.

Applications in Research and Drug Development

The ability to specifically conjugate molecules to RNA via the this compound handle opens up a wide range of applications:

-

Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of RNA localization and dynamics within cells.

-

Biomolecule Conjugation: Ligation of peptides, proteins, or other nucleic acids to RNA for functional studies or to create novel therapeutic constructs.

-

Drug Delivery: Conjugation of targeting ligands, such as peptides or antibodies, to siRNA or antisense oligonucleotides to enhance their delivery to specific cell types.[1][2]

-

Enhanced Nuclease Resistance: Modification with bulky groups can protect RNA from degradation by cellular nucleases, thereby increasing the in vivo stability and therapeutic efficacy of antisense oligonucleotides and siRNAs.[3][4][5]

-

Development of RNA-Based Nanostructures: Building complex RNA architectures for applications in nanotechnology and synthetic biology.

Experimental Protocols

Protocol 1: Synthesis of this compound Modified RNA

The incorporation of this compound into RNA is typically achieved during solid-phase oligonucleotide synthesis using a corresponding phosphoramidite (B1245037) building block.

Materials:

-

N3-Allyl-2'-O-(tert-butyldimethylsilyl)-uridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

-

Standard reagents and solid support for automated RNA synthesis

-

Automated DNA/RNA synthesizer

Procedure:

-

Synthesize the this compound phosphoramidite according to established chemical procedures or obtain from a commercial source.

-

Perform automated solid-phase RNA synthesis on the desired scale.

-

During the synthesis cycle for the desired uridine position, use the this compound phosphoramidite instead of the standard uridine phosphoramidite.

-

Following synthesis, deprotect and cleave the RNA from the solid support using standard protocols.

-

Purify the this compound labeled RNA using high-performance liquid chromatography (HPLC).

-

Characterize the purified RNA by mass spectrometry to confirm the incorporation of the this compound modification.[6][7]

Protocol 2: Photo-initiated Thiol-Ene Click Conjugation of this compound Labeled RNA

This protocol describes the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to this compound labeled RNA.

Materials:

-

This compound labeled RNA (e.g., 10 µM in nuclease-free water)

-

Thiol-containing molecule (e.g., cysteine-peptide, 100 µM in PBS)

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or similar (e.g., 10 mM stock in DMF)

-

Phosphate-buffered saline (PBS), pH 7.4, degassed

-

UV lamp (365 nm)

-

Nuclease-free microcentrifuge tubes

Procedure:

-

In a nuclease-free microcentrifuge tube, prepare the reaction mixture by combining:

-

This compound labeled RNA (to a final concentration of 1 µM)

-

Thiol-containing molecule (to a final concentration of 10-50 µM)

-

DPAP photoinitiator (to a final concentration of 100 µM)

-

Degassed PBS to the final reaction volume.

-

-

Gently mix the components and centrifuge briefly.

-

Place the tube on ice and irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time may need to be determined empirically.

-

After irradiation, the reaction can be stopped. The conjugated RNA can be purified from excess reagents by ethanol (B145695) precipitation or size-exclusion chromatography.

-

Analyze the reaction products by LC-MS to determine the conjugation efficiency.[8][9][10]

Quantitative Data

The efficiency of the thiol-ene click reaction on this compound labeled RNA is influenced by factors such as the concentration of reactants, the photoinitiator, and the UV irradiation time. The following table summarizes typical quantitative data obtained from LC-MS analysis of conjugation reactions.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| This compound RNA Conc. | 1 µM | 1 µM | 1 µM |

| Thiol-Peptide Conc. | 10 µM | 25 µM | 50 µM |

| Photoinitiator (DPAP) | 100 µM | 100 µM | 100 µM |

| UV Irradiation (365 nm) | 15 min | 30 min | 60 min |

| Reaction Temperature | 37°C | 37°C | 37°C |

| Buffer | Degassed PBS, pH 7.4 | Degassed PBS, pH 7.4 | Degassed PBS, pH 7.4 |

| Conversion Efficiency (%) | ~60% | ~85% | >95% |

Note: The conversion efficiencies are estimates based on related systems and should be optimized for each specific RNA sequence and thiol-containing molecule. Based on similar chemistries, conversions of 80-100% are achievable.[8]

Visualizations

Experimental Workflow for Thiol-Ene Click Conjugation

Caption: Workflow for thiol-ene conjugation of this compound RNA.

Signaling Pathway Application: Targeted siRNA Delivery

Caption: Targeted siRNA delivery using this compound conjugation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Yield | Inefficient photo-initiation | Increase UV irradiation time or intensity. Ensure the lamp wavelength matches the initiator's absorption maximum. |

| Oxygen inhibition | Thoroughly degas all solutions before mixing. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Incorrect stoichiometry | Optimize the molar ratio of the thiol-containing molecule to the this compound RNA. An excess of the thiol component is often beneficial. | |

| RNA Degradation | Nuclease contamination | Use nuclease-free water, reagents, and labware. Work in a clean environment. |

| Photodamage | Reduce UV intensity or irradiation time. Perform the reaction on ice to minimize heat-related degradation. | |

| Side Product Formation | Homopolymerization of the thiol | This is less common in thiol-ene reactions but can occur. Optimize initiator concentration. |

| Disulfide bond formation | If the thiol molecule has multiple cysteine residues, disulfide bonds may form. Consider using a reducing agent like TCEP prior to the reaction. |

Conclusion

The use of this compound as a handle for the click functionalization of RNA provides a powerful and versatile tool for researchers in both academic and industrial settings. The photo-initiated thiol-ene reaction offers a mild, efficient, and bioorthogonal method for attaching a wide array of molecules to RNA. The detailed protocols and application notes provided herein are intended to serve as a guide for the successful implementation of this technology in various research and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Delivery of Small Interfering RNA Using Reconstituted High-Density Lipoprotein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synoligo.com [synoligo.com]

- 5. An epimer of threose nucleic acid enhances oligonucleotide exonuclease resistance through end capping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. | Semantic Scholar [semanticscholar.org]

- 10. LC-MS quantification of oligonucleotides in biological matrices with SPE or hybridization extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N3-Allyluridine Pulse-Chase Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase analysis is a powerful technique to study the dynamics of biomolecules, including their synthesis, degradation, and trafficking. This document provides a detailed guide for conducting pulse-chase experiments using N3-Allyluridine, a synthetic nucleoside analog, to metabolically label newly transcribed RNA. The incorporated this compound acts as a chemical handle, allowing for the subsequent attachment of reporter molecules through a bioorthogonal thiol-ene "click" reaction. This method enables the tracking of RNA fate in a time-dependent manner, providing valuable insights into RNA metabolism and its regulation in various biological processes and disease states.

The workflow begins with a "pulse" phase, where cells are incubated with this compound, which is incorporated into newly synthesized RNA. This is followed by a "chase" phase, where the cells are transferred to a medium containing an excess of natural uridine (B1682114), preventing further incorporation of the analog. At different time points during the chase, total RNA is isolated. The allyl group on the incorporated this compound is then derivatized with a thiol-containing reporter molecule (e.g., biotin (B1667282) or a fluorophore) via a UV-initiated thiol-ene reaction. The labeled RNA can then be enriched and quantified to determine its stability and decay kinetics.

Experimental Protocols

Part 1: Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate mammalian cells of interest in complete growth medium and grow to 70-80% confluency. The number of plates should correspond to the number of time points in the chase phase.

-

Pulse:

-

Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add pre-warmed growth medium supplemented with this compound to the cells. The final concentration of this compound should be empirically determined but can start from the recommended concentration in Table 1.

-

Incubate the cells for the desired pulse duration (see Table 1) at 37°C in a humidified incubator with 5% CO₂.

-

-

Chase:

-

Aspirate the pulse medium.

-

Wash the cells twice with pre-warmed PBS to remove any remaining this compound.

-

Add pre-warmed chase medium (complete growth medium supplemented with a high concentration of uridine, see Table 1). This marks the beginning of the chase (t=0).

-

Incubate the cells at 37°C and 5% CO₂.

-

-

Cell Harvesting:

-

At each designated chase time point (e.g., 0, 2, 4, 8, 12 hours), aspirate the chase medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol) and proceed to RNA isolation. Alternatively, scrape the cells into ice-cold PBS, pellet by centrifugation, and store at -80°C for later RNA isolation.

-

Part 2: Total RNA Isolation

Isolate total RNA from the cell lysates using a standard protocol, such as the TRIzol method followed by isopropanol (B130326) precipitation or a column-based RNA purification kit. Ensure the RNA is of high quality and free of contaminants. Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis, respectively.

Part 3: Thiol-Ene Click Reaction for RNA Derivatization

-

Reaction Setup:

-

In a UV-transparent microcentrifuge tube, combine the isolated total RNA, a thiol-alkene reporter molecule (e.g., biotin-thiol or a fluorescent thiol), and a photoinitiator in a reaction buffer. Refer to Table 2 for recommended concentrations.

-

Gently mix the components and ensure the solution is homogenous.

-

-

UV Irradiation:

-

Place the tube in a UV crosslinker or under a UV lamp with a wavelength of 365 nm.

-

Irradiate the sample for the recommended duration (see Table 2). The optimal irradiation time may need to be determined empirically.

-

-

Purification of Labeled RNA:

-

Remove unreacted components by purifying the RNA. This can be achieved through ethanol (B145695) precipitation or by using an RNA cleanup kit.

-

Resuspend the purified, derivatized RNA in RNase-free water.

-

Part 4: Enrichment and Analysis of Labeled RNA

-

Enrichment of Biotinylated RNA (if applicable):

-

If a biotin-thiol reporter was used, the labeled RNA can be enriched using streptavidin-coated magnetic beads.

-

Incubate the derivatized RNA with the streptavidin beads according to the manufacturer's protocol.

-

Wash the beads to remove non-biotinylated RNA.

-

Elute the biotinylated RNA from the beads.

-

-

Quantification of Labeled RNA:

-

The amount of labeled RNA at each time point can be quantified using various methods:

-

Quantitative PCR (qPCR): Analyze the abundance of specific transcripts.

-

Next-Generation Sequencing (RNA-Seq): Perform a transcriptome-wide analysis of RNA stability.

-

Fluorescence Measurement: If a fluorescent thiol reporter was used, the amount of labeled RNA can be directly measured using a fluorometer.

-

-

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling

| Parameter | Recommended Range | Notes |

| Pulse | ||

| This compound Concentration | 100 - 500 µM | Optimal concentration should be determined to minimize cytotoxicity. |

| Pulse Duration | 1 - 4 hours | Shorter pulse times are suitable for highly abundant or unstable RNAs. |

| Chase | ||

| Uridine Concentration | 5 - 10 mM | A high concentration of natural uridine ensures the chase is effective. |

| Chase Duration | 0 - 24 hours | Time points should be chosen based on the expected half-life of the RNA of interest. |

Table 2: Recommended Reagents and Conditions for Thiol-Ene Click Reaction

| Reagent/Parameter | Recommended Concentration/Condition | Notes |

| Total RNA | 1 - 10 µg | |

| Thiol-alkene Reporter | 1 - 5 mM | e.g., Biotin-PEG-Thiol, Fluorescein-Thiol |

| Photoinitiator | 100 - 500 µM | e.g., LAP, Irgacure 2959 |

| Reaction Buffer | PBS (pH 7.4) or TE Buffer | |

| UV Irradiation (365 nm) | 10 - 30 minutes | Optimal time may vary depending on the UV source and sample volume. |

Visualizations

Caption: Experimental workflow for this compound pulse-chase experiments.

Caption: Simplified overview of the mRNA decay pathway in eukaryotes.

Tracking RNA Dynamics in Live Cells with N3-Allyluridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track RNA synthesis, transport, and degradation in living cells is crucial for understanding gene expression dynamics and the pathogenesis of various diseases. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal ligation, offers a powerful tool for visualizing and quantifying RNA dynamics. This document provides detailed application notes and protocols for utilizing N3-allyluridine, a modified nucleoside, for tracking RNA in live cells.

This compound is incorporated into newly synthesized RNA transcripts by cellular polymerases. The appended allyl group serves as a bioorthogonal handle for subsequent chemical ligation to a fluorescent probe, enabling the visualization of RNA dynamics by microscopy. This method provides a robust platform for studying RNA metabolism in various biological contexts.

While direct quantitative data and protocols for this compound are emerging, extensive data from the closely related analogue N4-allylcytidine (a⁴C) provides a strong basis for its application.[1][2][3][4] The protocols and data presented herein are largely based on findings with a⁴C and serve as a comprehensive guide for the application of this compound.

Data Presentation

Table 1: Comparative Cell Viability of N4-allylcytidine (a⁴C) in HEK293T Cells

The following table summarizes the cell viability of HEK293T cells after incubation with N4-allylcytidine (a⁴C) for 12 and 24 hours. This data is crucial for determining the optimal concentration of the labeling reagent that minimizes cellular toxicity.

| Concentration (µM) | Cell Viability (12h incubation) | Cell Viability (24h incubation) |

| 10 | ~100% | ~100% |

| 100 | ~100% | ~100% |

| 500 | ~100% | ~80% |

| 1000 | ~80% | ~60% |

| 5000 | ~60% | ~40% |

Data adapted from studies on N4-allylcytidine in HEK293T cells.[3]

Table 2: Comparison of RNA Labeling Nucleosides

This table provides a qualitative comparison of this compound with other commonly used nucleoside analogues for metabolic RNA labeling.

| Feature | This compound | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |

| Bioorthogonal Reaction | Tetrazine-alkene ligation | Thiol-specific chemistry | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) |

| Live-cell Imaging | Yes | Limited | Yes (with SPAAC) |

| Toxicity | Expected to be low at optimal concentrations[3] | Can be toxic at high concentrations[5] | Generally low toxicity[5] |

| Incorporation Efficiency | Moderate[3][4] | High[5] | High |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound in Cultured Cells

This protocol describes the metabolic labeling of newly synthesized RNA in cultured mammalian cells using this compound.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) at a density that will result in 70-80% confluency at the time of labeling.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 µM). The optimal concentration should be determined empirically for each cell line, balancing labeling efficiency and cytotoxicity (refer to Table 1 for guidance based on a⁴C).

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 2-24 hours) in a humidified incubator at 37°C with 5% CO₂. The incubation time will depend on the specific experimental goals, such as pulse-chase analysis of RNA turnover.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated this compound.

-

Proceed to Detection: The cells are now ready for the detection of incorporated this compound via bioorthogonal ligation (Protocol 2).

Protocol 2: Visualization of this compound-Labeled RNA using Tetrazine-Alkene Ligation

This protocol details the fluorescent labeling of this compound-containing RNA in live cells using a tetrazine-conjugated fluorophore.

Materials:

-

Cells with metabolically incorporated this compound (from Protocol 1)

-

Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free DMEM)

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5) stock solution (10 mM in DMSO)

-

Hoechst 33342 (for nuclear counterstaining, optional)

Procedure:

-

Prepare Staining Solution: Dilute the tetrazine-fluorophore conjugate stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM. If using a nuclear counterstain, add it to the staining solution at this step.

-

Cell Staining: Remove the wash buffer (PBS) from the cells and add the staining solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove excess fluorophore.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Mandatory Visualizations

Caption: Experimental workflow for tracking RNA dynamics using this compound.

Caption: Metabolic activation pathway of this compound for RNA incorporation.

References

- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing | Semantic Scholar [semanticscholar.org]

- 3. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N3-Allyluridine in Viral Transcription Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N3-Allyluridine, a uridine (B1682114) analog, for the study of viral transcription. The protocols outlined below are based on established methodologies for metabolic labeling of viral RNA using modified nucleosides. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols for analogous compounds offer a robust framework for its application.

Introduction

The study of viral transcription is fundamental to understanding viral replication cycles and for the development of antiviral therapeutics. Metabolic labeling of nascent RNA with modified nucleosides, such as this compound, offers a powerful method to visualize and quantify newly synthesized viral transcripts within infected host cells. This compound, being a uridine analog, can be incorporated into elongating RNA chains by viral RNA-dependent RNA polymerase (RdRp). The unique allyl group at the N3 position can then be exploited for subsequent detection and analysis through various biochemical techniques.

The primary mechanism of action for many antiviral nucleoside analogs involves their incorporation into the growing viral nucleic acid chain, leading to the inhibition of viral polymerases.[1] These analogs can act as chain terminators or cause mutations that are lethal to the virus.[2]

Principle of the Method

The application of this compound in viral transcription studies is based on the principle of metabolic labeling.

-

Incorporation : this compound is introduced to virus-infected cells. The cell's metabolic machinery, and more specifically the viral replication machinery, incorporates it into newly synthesized viral RNA.

-

Detection : The allyl group on the incorporated this compound serves as a unique chemical handle. This handle can be targeted for detection using methods like click chemistry, allowing for the visualization and quantification of viral RNA synthesis.[2][3]

To specifically study viral transcription, it is often necessary to inhibit the host cell's own transcription. This can be achieved by using drugs like Actinomycin D, which inhibits DNA-dependent RNA transcription without affecting viral RNA-dependent RNA polymerases.[2]

Quantitative Data Summary

| Parameter | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) | This compound (Hypothetical) | Reference |

| Concentration for Labeling | 0.5 mM - 1 mM | 1 mM | To be determined empirically | [3][4] |

| Labeling Time | 15 min - 1 hour | 1 hour | To be determined empirically | [4] |

| Cell Type | 293 cells, LR7 cells | LR7 cells | Applicable to various cell lines | [4][5] |

| Virus Model | Rift Valley fever virus, Mouse Hepatitis Virus | Mouse Hepatitis Virus | Potentially broad-spectrum | [3][4] |

| Host Transcription Inhibitor | Actinomycin D (5 µg/ml) | Actinomycin D (20 µM) | Actinomycin D | [3][4] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Viral RNA with this compound and Visualization by Fluorescence Microscopy

This protocol describes the labeling of nascent viral RNA in infected cells with a uridine analog and its subsequent detection using click chemistry.[3]

Materials:

-

Virus stock of interest

-

Permissive host cell line (e.g., Vero E6, HeLa, 293T)

-

Cell culture medium and supplements

-

This compound

-

Actinomycin D (optional)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Click chemistry detection reagents (e.g., fluorescently-labeled azide (B81097), copper (II) sulfate, reducing agent)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Seeding : Seed host cells on coverslips in a 12-well plate to achieve 70-80% confluency on the day of infection.

-

Viral Infection : Infect the cells with the virus at a desired multiplicity of infection (MOI).

-

This compound Labeling :

-

At the desired time post-infection, replace the culture medium with a medium containing the optimized concentration of this compound.

-

If inhibiting host transcription, pre-treat cells with Actinomycin D for 30 minutes before adding this compound.[4]

-

Incubate for the desired labeling period (e.g., 1 hour).

-

-

Cell Fixation and Permeabilization :

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[5]

-

-

Click Reaction :

-

Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper catalyst, and a reducing agent.

-

Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature in the dark.[3]

-

-

Staining and Mounting :

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Imaging : Visualize the labeled viral RNA using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Quantification of Viral RNA Synthesis using this compound and Flow Cytometry

This protocol allows for the quantification of viral RNA synthesis in a population of infected cells.[3]

Materials:

-

Same as Protocol 1, excluding coverslips and microscope slides.

-

Flow cytometer

Procedure:

-

Cell Culture and Infection : Grow cells in suspension or in plates and infect as described in Protocol 1.

-

This compound Labeling : Label the cells with this compound as described above.

-

Cell Harvesting :

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS.

-

-

Fixation and Permeabilization :

-

Fix and permeabilize the cells using a suitable kit or protocol for flow cytometry.

-

-

Click Reaction : Perform the click reaction in suspension as per the manufacturer's protocol.

-

Flow Cytometry Analysis :

-

Analyze the cells on a flow cytometer.

-

The fluorescence intensity from the labeled azide will be proportional to the amount of newly synthesized RNA.

-

Protocol 3: Pulse-Chase Analysis of Viral RNA

Pulse-chase analysis is used to study the stability and fate of labeled RNA over time.[6]

Materials:

-

Same as Protocol 1.

-

"Chase" medium: Standard culture medium supplemented with a high concentration of unlabeled uridine.

Procedure:

-

Pulse Labeling :

-

Chase :

-

Remove the labeling medium and wash the cells with PBS.

-

Add the "chase" medium containing a high concentration of unlabeled uridine. This prevents further incorporation of this compound.

-

-

Time Points :

-

At various time points during the chase (e.g., 0, 1, 2, 4 hours), harvest the cells.

-

-

Analysis :

-

The amount of labeled RNA remaining at each time point can be quantified by fluorescence microscopy, flow cytometry, or by isolating the RNA and using a suitable detection method. This allows for the determination of the viral RNA half-life.

-

Visualizations

Experimental Workflow for Viral RNA Labeling

Caption: A flowchart illustrating the key steps in the metabolic labeling and detection of viral RNA.

Conceptual Signaling Pathway of Antiviral Nucleoside Analogs

Caption: A diagram showing the intracellular activation and mechanism of action of a nucleoside analog.

References

- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]